molecular formula C28H30N4O7 B2794496 3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide CAS No. 899788-25-1

3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide

Cat. No. B2794496
CAS RN: 899788-25-1
M. Wt: 534.569
InChI Key: AKWKAYBEQDHSNE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. The presence of the dimethoxyphenyl group suggests that it might have some aromatic properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The quinazolinone moiety would likely contribute to the rigidity of the molecule, while the dimethoxyphenyl group could potentially participate in pi-pi stacking interactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • A significant aspect of research on this compound revolves around synthetic routes to create benzofused medium-sized heterocycles, exploring cyanogen-bromide-mediated reactions under solvolytic conditions. This methodology facilitates the generation of medium-ring cyanamide derivatives, showcasing the versatility of synthetic approaches in accessing complex heterocyclic structures (Bremner et al., 1986).

  • Studies on the cyclization of cyanamides with various nucleophiles have led to the synthesis of 2-amino-3,4-dihydroquinazolin-4-one and other quinazoline derivatives, underscoring the utility of cyanamides in constructing quinazoline frameworks. This approach is instrumental in generating novel heterocyclic compounds with potential biological activities (Shikhaliev et al., 2008).

Biological Activities and Applications

  • The synthesis of novel thioxoquinazolinone derivatives and their evaluation for anticonvulsant and antimicrobial activities represent a crucial application in medicinal chemistry. Such studies aim to develop new therapeutic agents by exploring the biological effects of quinazoline derivatives, highlighting their potential in treating convulsive disorders and infections (Rajasekaran et al., 2013).

  • Research into the antitumor activities of 3-benzyl-substituted-4(3H)-quinazolinones demonstrates the compound's relevance in cancer research. The identification of derivatives with significant broad-spectrum antitumor activity illustrates the therapeutic potential of quinazoline derivatives, underscoring their importance in developing novel anticancer drugs (Al-Suwaidan et al., 2016).

properties

CAS RN

899788-25-1

Product Name

3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide

Molecular Formula

C28H30N4O7

Molecular Weight

534.569

IUPAC Name

3-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C28H30N4O7/c1-37-23-10-9-19(16-24(23)38-2)11-13-29-26(34)18-32-22-8-4-3-7-21(22)27(35)31(28(32)36)14-12-25(33)30-17-20-6-5-15-39-20/h3-10,15-16H,11-14,17-18H2,1-2H3,(H,29,34)(H,30,33)

InChI Key

AKWKAYBEQDHSNE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)OC

solubility

not available

Origin of Product

United States

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